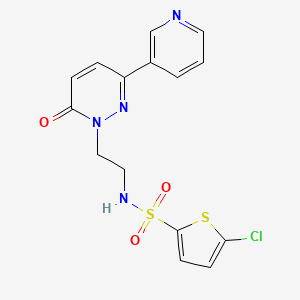

5-Chlor-N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13ClN4O3S2 and its molecular weight is 396.86. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antithrombotische Therapie

Diese Verbindung wurde als potenzieller antithrombotischer Wirkstoff identifiziert, da sie Faktor Xa (FXa) hemmen kann, ein Schlüsselenzym in der Blutgerinnungskaskade . Durch die Hemmung von FXa kann die Verbindung die Bildung von Thrombin verringern, das eine bedeutende Rolle bei der Thrombose spielt. Diese Hemmung beeinflusst die bestehenden Thrombinspiegel nicht, wodurch die primäre Hämostase gewährleistet und eine günstige Sicherheitsmarge geboten wird. Die Interaktion der Verbindung mit der S1-Untereinheit von FXa deutet auf eine gute orale Bioverfügbarkeit und hohe Potenz hin, was sie zu einem vielversprechenden Kandidaten für die orale Antikoagulanztherapie macht .

Krebsforschung

Im Bereich der Krebsforschung werden niedermolekulare Modulatoren der DVL PDZ-Domäne als potenzielle Antikrebsmittel entwickelt . Die betreffende Verbindung kann als Gerüst für die Herstellung selektiver Modulatoren dienen und zur Entwicklung neuer therapeutischer Strategien gegen Krebs beitragen.

Arzneimittelentwicklung

Die Struktur der Verbindung, die einen Chlorthiophen-Rest aufweist, könnte in der Arzneimittelentwicklung aufgrund ihres Potenzials für eine gute orale Bioverfügbarkeit und hohe Potenz bei der gezielten Ansprache spezifischer Proteine wie FXa genutzt werden . Ihr molekulares Gerüst könnte ein wertvolles Gut bei der Synthese neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften sein.

Antikoagulanztherapie

Als direkter FXa-Inhibitor wird die Verbindung zurzeit klinisch zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen entwickelt . Ihre Rolle bei der Verringerung der Thrombin-vermittelten Aktivierung der Gerinnung und der Blutplättchen ohne Beeinträchtigung der bestehenden Thrombinspiegel positioniert sie als eine neuartige therapeutische Option für die Antikoagulanztherapie.

Pharmakologische Forschung

Die Interaktion der Verbindung mit FXa und ihre möglichen Auswirkungen auf die Thrombinbildung machen sie zu einem interessanten Objekt für die pharmakologische Forschung. Studien könnten sich auf ihre Wirksamkeit, ihr Sicherheitsprofil und die Mechanismen konzentrieren, die ihren antithrombotischen Wirkungen zugrunde liegen .

Medizinische Chemie

Die einzigartige Struktur der Verbindung, die einen Pyridazinyl-Rest umfasst, könnte in der medizinischen Chemie für die Entwicklung neuer Verbindungen mit verschiedenen biologischen Aktivitäten untersucht werden. Ihre Synthese und Funktionalisierung könnten zu neuartigen therapeutischen Wirkstoffen mit gezielter Wirkung führen .

Heterocyclische Chemie

Angesichts der heterocyclischen Natur der Verbindung könnte sie als Ausgangspunkt für die Synthese verschiedener biologisch aktiver heterocyclischer Verbindungen verwendet werden. Ihre Struktur könnte modifiziert werden, um neue Moleküle mit potenziellen therapeutischen Anwendungen zu erzeugen .

Profiling der biologischen Aktivität

Die potenziellen biologischen Aktivitäten der Verbindung, wie z. B. antithrombotische Wirkungen, könnten detailliert untersucht werden. Dies würde die Untersuchung ihrer Wechselwirkungen mit biologischen Zielstrukturen, die Beurteilung ihrer Selektivität und die Bestimmung ihres therapeutischen Potenzials in verschiedenen Krankheitsmodellen umfassen .

Biologische Aktivität

5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiophene ring, a pyridazine moiety, and sulfonamide functionality. The exploration of its biological activity encompasses various mechanisms and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is C15H13ClN4O3S2 with a molecular weight of 396.9 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests potential activity against a range of bacterial pathogens.

- Antitumor Activity : Preliminary studies have indicated that derivatives of pyridazine compounds may exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated.

- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrases (CAs), which play a critical role in physiological processes and are implicated in cancer progression.

Antimicrobial Activity

Research has shown that compounds with similar structures to 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exhibit significant antibacterial activity. A study by Kumar et al. demonstrated that related sulfonamides displayed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of related pyridazine derivatives on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For instance, compounds with similar functional groups have shown IC50 values ranging from 5 to 20 µM against these cell lines, indicating potential for further development as anticancer agents .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases by sulfonamide derivatives has been documented extensively. For example, a study evaluated the inhibitory effects of saccharide-modified thiadiazole sulfonamides on CA isoforms, revealing significant inhibition rates that could be extrapolated to predict similar activity for 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a thiophene ring showed enhanced antibacterial activity compared to those without it, suggesting the importance of structural features in determining efficacy.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| 5-chloro-N-(...) | 16 | 32 |

Case Study 2: Cytotoxicity Profile

A recent study evaluated the cytotoxicity of various pyridazine derivatives on A549 lung cancer cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound B | 15 | A549 |

| 5-chloro-N-(...) | 20 | A549 |

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3S2/c16-13-4-6-15(24-13)25(22,23)18-8-9-20-14(21)5-3-12(19-20)11-2-1-7-17-10-11/h1-7,10,18H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSDAZMJTZAYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.